(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid
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Overview
Description
®-4,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure. This compound is notable for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of the carboxylic acid group and the dimethyl substitution on the pyrrolidine ring contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Dimethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Dimethylation: Introduction of the dimethyl groups at the 4-position of the pyrrolidine ring can be achieved through alkylation reactions using methylating agents under basic conditions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a strong base like sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral resolution agents or chromatographic techniques.
Industrial Production Methods
In industrial settings, the production of ®-4,4-Dimethylpyrrolidine-3-carboxylic acid may involve:
Large-Scale Alkylation: Using continuous flow reactors for the dimethylation step to ensure consistent product quality.
Efficient Carboxylation: Employing high-pressure reactors for the carboxylation step to increase yield and reduce reaction time.
Automated Chiral Resolution: Utilizing automated chromatographic systems for the efficient separation of enantiomers.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-4,4-Dimethylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-4,4-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity through competitive or non-competitive inhibition.
Pathways Involved: It may influence metabolic pathways by modulating enzyme activity, leading to changes in the concentration of key metabolites.
Comparison with Similar Compounds
Similar Compounds
(S)-4,4-Dimethylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Pyrrolidine-3-carboxylic acid: Lacks the dimethyl substitution, resulting in different chemical properties.
4-Methylpyrrolidine-3-carboxylic acid: Contains only one methyl group, leading to distinct reactivity.
Biological Activity
(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid (CAS No. 1314999-39-7) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with two methyl groups at the 4-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C7H13NO2, and it has been studied for various applications in drug development and biochemical research.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : The pyrrolidine ring can be formed via cyclization from suitable precursors.
- Carboxylation : The introduction of the carboxylic acid group can be accomplished through carboxylation reactions involving appropriate reagents.
- Chiral Resolution : Techniques such as chiral chromatography may be employed to isolate the desired enantiomer from racemic mixtures.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to interact with enzymes by forming stable complexes, which can inhibit their activity. This mechanism is crucial in developing inhibitors for therapeutic purposes.
- Receptor Binding : Its structural properties allow it to bind effectively to specific receptors in the body, influencing physiological responses.
Case Studies and Research Findings
- Antioxidant Activity : Research has demonstrated that this compound exhibits significant antioxidant properties. In a study measuring DPPH radical scavenging activity, the compound showed an IC50 value indicating effective free radical scavenging capabilities .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it was found to inhibit cell proliferation in HCT-15 colon cancer cells with an IC50 value indicating moderate potency .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that this compound binds effectively to target proteins involved in apoptosis pathways, suggesting potential applications in cancer therapy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid | Contains methoxycarbonyl group | Enzyme inhibition |
2-(3-(methoxycarbonyl)pyrrolidin-1-yl)propanoic acid | Propanoic acid instead of acetic | Antioxidant properties |
Thiazolidine derivatives | Various substitutions at positions | Tyrosinase inhibition |
Properties
IUPAC Name |
(3R)-4,4-dimethylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOHOVIXBANHEB-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@@H]1C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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